5-cyclohexyl-N-methyl-1H-pyrazol-3-amine

Overview

Description

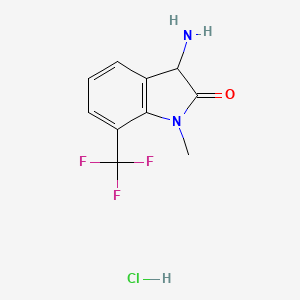

“5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazoles involves a variety of methods. One approach involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .

Molecular Structure Analysis

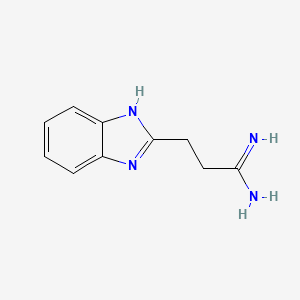

The molecular structure of “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” can be represented by the linear formula C9H15N3 . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” include a molecular weight of 165.24 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

Bicyclization Approaches to Pyrazolo[3,4-b]pyridines : A novel strategy for synthesizing multicyclic pyrazolo[3,4-b]pyridines through a microwave-assisted special bicyclization technique, demonstrating a flexible approach to creating polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones (Xing-Jun Tu et al., 2014).

Novel Tacrine Analogs as Acetylcholinesterase Inhibitors : Research into novel pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines synthesized as tacrine analogs for potential use as acetylcholinesterase inhibitors, showcasing their synthesis and in vitro evaluation for inhibitory activities (M. Mahdavi et al., 2017).

Heterocyclic Disazo Dyes : Development of novel heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives, exploring the synthesis, characterization, and solvatochromic behavior of these dyes, which could have applications in dyeing and pigments (F. Karcı, 2008).

Copolymerization of CO2 and Cyclohexene Oxide : Investigation into pyrazolyl compounds as catalysts for the copolymerization of CO2 and cyclohexene oxide, offering insights into environmentally friendly polymer synthesis techniques (Anelisa Matiwane et al., 2020).

Biological and Material Applications

- Synthesis of Pyrazole Derivatives as Apoptosis Inducers : The creation of thiazole clubbed pyrazole derivatives showing significant apoptosis in tested cells, indicating potential for antitumor, antifungal, and antibacterial applications. This study exemplifies the pursuit of novel compounds with specific pharmacophore sites for targeted biological activities (K. Bansal et al., 2020).

Safety And Hazards

Future Directions

5-Amino-pyrazoles, a class of compounds to which “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” belongs, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, the future directions of “5-cyclohexyl-N-methyl-1H-pyrazol-3-amine” could involve further exploration of its potential applications in these fields.

properties

IUPAC Name |

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWJJQJUXPIPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclohexyl-N-methyl-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)

![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)

![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)

![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)

![2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1455673.png)